molecular formula C13H13N3O4 B11193233 3-{3-[2-Oxo-2-(phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}propanoic acid

3-{3-[2-Oxo-2-(phenylamino)ethyl]-1,2,4-oxadiazol-5-yl}propanoic acid

Cat. No.: B11193233
M. Wt: 275.26 g/mol
InChI Key: SMCURMYKRVZIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of catalysts.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-[3-(2-anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[3-(2-anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-anilino-2-oxoethyl)sulfonyl]propanoic acid
  • 3-[(2-amino-2-oxoethyl)thio]propanoic acid

Uniqueness

3-[3-(2-anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]propanoic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable molecule for various research applications .

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

3-[3-(2-anilino-2-oxoethyl)-1,2,4-oxadiazol-5-yl]propanoic acid

InChI

InChI=1S/C13H13N3O4/c17-11(14-9-4-2-1-3-5-9)8-10-15-12(20-16-10)6-7-13(18)19/h1-5H,6-8H2,(H,14,17)(H,18,19)

InChI Key

SMCURMYKRVZIEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=NOC(=N2)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.